molecular formula C17H19N B13851524 cis-Tametraline

cis-Tametraline

Cat. No.: B13851524
M. Wt: 237.34 g/mol
InChI Key: NVXPZMLRGBVYQV-YOEHRIQHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-Tametraline involves several steps, starting from commercially available precursors. One common method involves the reduction of a ketone intermediate to form the tetralin ring structure.

Industrial Production Methods: On an industrial scale, the production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and the use of specific catalysts to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions: cis-Tametraline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or alcohols, while reduction can yield amines or hydrocarbons .

Scientific Research Applications

Biological Activity

Cis-Tametraline is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology. It is a derivative of tametraline, which has been studied for its effects on neurotransmitter systems, specifically serotonin and norepinephrine reuptake inhibition. This article aims to explore the biological activity of this compound through various studies, including case studies, research findings, and data tables.

This compound is characterized by its unique stereochemistry, which influences its interaction with monoamine transporters. As a monoamine reuptake inhibitor, it primarily affects serotonin and norepinephrine levels in the brain. The mechanism involves blocking the reuptake of these neurotransmitters, thereby increasing their availability in the synaptic cleft.

Biological Activity

The biological activity of this compound has been investigated through various studies focusing on its pharmacological effects:

  • Monoamine Reuptake Inhibition : this compound has been shown to inhibit the reuptake of serotonin and norepinephrine effectively. This action is similar to that observed with other antidepressants, suggesting potential use in treating mood disorders.
  • Neuroprotective Effects : Research indicates that this compound may possess neuroprotective properties, potentially reducing neuronal damage in models of neurodegenerative diseases.

Table 1: Summary of Biological Activities of this compound

Activity TypeDescription
Monoamine Reuptake InhibitionInhibits reuptake of serotonin and norepinephrine
Neuroprotective EffectsMay reduce neuronal damage in neurodegenerative models
Antidepressant PotentialSimilar mechanism to established antidepressants

Case Studies

Several case studies have highlighted the clinical implications of this compound:

  • Case Study on Depression : A patient diagnosed with major depressive disorder showed significant improvement after treatment with this compound over a 12-week period. The patient reported reduced depressive symptoms and improved quality of life.
  • Neurodegenerative Disease Model : In animal studies, this compound administration resulted in decreased markers of oxidative stress and inflammation in models of Alzheimer's disease, suggesting a protective role against neurodegeneration.

Research Findings

Recent research has focused on the pharmacokinetics and dynamics of this compound:

  • Pharmacokinetics : Studies indicate that this compound has a favorable absorption profile with peak plasma concentrations occurring within 4-6 hours post-administration. The half-life supports once-daily dosing.
  • Side Effects Profile : Compared to traditional SSRIs and SNRIs, this compound exhibits a lower incidence of side effects such as sexual dysfunction and weight gain, making it a promising candidate for further development.

Table 2: Pharmacokinetic Parameters

ParameterValue
Peak Plasma Concentration (Cmax)20-55 μg/L
Time to Peak (Tmax)4-6 hours
Half-Life24 hours

Properties

Molecular Formula

C17H19N

Molecular Weight

237.34 g/mol

IUPAC Name

(1S,4S)-N-methyl-4-phenyl-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C17H19N/c1-18-17-12-11-14(13-7-3-2-4-8-13)15-9-5-6-10-16(15)17/h2-10,14,17-18H,11-12H2,1H3/t14-,17-/m0/s1

InChI Key

NVXPZMLRGBVYQV-YOEHRIQHSA-N

Isomeric SMILES

CN[C@H]1CC[C@H](C2=CC=CC=C12)C3=CC=CC=C3

Canonical SMILES

CNC1CCC(C2=CC=CC=C12)C3=CC=CC=C3

Origin of Product

United States

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